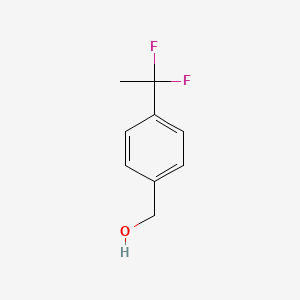

4-(1,1-Difluoroethyl)benzyl alcohol

Description

BenchChem offers high-quality 4-(1,1-Difluoroethyl)benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-Difluoroethyl)benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(1,1-difluoroethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMKYVSLRJKVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601290238 | |

| Record name | 4-(1,1-Difluoroethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55805-25-9 | |

| Record name | 4-(1,1-Difluoroethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55805-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Difluoroethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Structural Analysis: 4-(1,1-Difluoroethyl)benzyl alcohol

This guide serves as a technical standard for the structural validation of 4-(1,1-Difluoroethyl)benzyl alcohol , a critical building block in modern medicinal chemistry. It is designed for analytical chemists and synthetic researchers requiring rigorous confirmation of the 1,1-difluoroethyl (

Executive Technical Summary

Compound: 4-(1,1-Difluoroethyl)benzyl alcohol Role: Metabolic Bioisostere (Ethyl/Isopropyl replacement) Critical Quality Attribute (CQA): Integrity of the gem-difluoro motif.[1]

The 1,1-difluoroethyl group is a "magic methyl" variant where the benzylic hydrogens are replaced by fluorine. This substitution blocks benzylic oxidation by Cytochrome P450 enzymes while maintaining steric bulk similar to an isopropyl group. However, its synthesis (often via deoxofluorination of ketones) is prone to elimination side-reactions, yielding vinyl fluoride impurities . This guide establishes the protocol to distinguish the target gem-difluoro species from these elimination byproducts.

Physicochemical & Synthetic Context

Understanding the synthesis is prerequisite to accurate analysis. The compound is typically generated via the reaction of 4-acetylbenzyl alcohol (or its ester equivalent) with nucleophilic fluorinating agents (e.g., DAST, Deoxo-Fluor, XtalFluor).

-

Primary Impurity Risk: Elimination of HF to form 4-(1-fluorovinyl)benzyl alcohol .[1]

-

Detection Strategy: The presence of vinylic protons in

H NMR and a distinct shift in

Spectroscopic Profiling (The Standard)

A. Nuclear Magnetic Resonance (NMR) Analysis

The definitive confirmation of the structure relies on the unique splitting patterns induced by the fluorine atoms. The

Predicted NMR Data Table

| Nucleus | Moiety | Shift ( | Multiplicity | Coupling Constants ( | Structural Logic |

| 1.90 – 2.00 | Triplet ( | Coupled to 2 equivalent | |||

| 4.70 | Singlet ( | - | Benzylic methylene (singlet in | ||

| 7.40 – 7.60 | Doublets ( | AA'BB' system typical of para-substitution. | |||

| -85 to -90 | Quartet ( | Coupled to 3 methyl protons. | |||

| 120 – 125 | Triplet ( | Direct C-F coupling (Large | |||

| 25 – 28 | Triplet ( | Geminal C-F coupling. |

Technical Note: The diagnostic signal is the proton triplet at ~1.95 ppm . If this appears as a doublet of doublets or a complex multiplet, it indicates magnetic non-equivalence or the presence of the vinyl fluoride impurity (which would show vinylic protons at ~4.5-5.5 ppm).

B. Mass Spectrometry (MS) Fragmentation

In Electron Impact (EI) or ESI+ modes, the fragmentation pattern is distinct from the non-fluorinated analog.

-

Molecular Ion:

or -

Base Peak: Often the loss of the methyl group or HF.

-

Diagnostic Loss:

(Loss of HF) is common in gem-difluoro compounds.[1] -

Benzylic Cation: The formation of the fluorinated benzyl cation is less favorable than the non-fluorinated analog due to the electron-withdrawing nature of the

group, often resulting in lower ionization efficiency.

Analytical Workflow Diagram

The following decision tree outlines the logic for validating the compound and rejecting impure batches.

Figure 1: Analytical decision tree for structural validation, prioritizing the detection of the common vinyl fluoride elimination byproduct.

Standard Operating Procedure (SOP) for Characterization

Step 1: Sample Preparation

-

Solvent: Dissolve 5-10 mg of the compound in 0.6 mL of

(Chloroform-d).-

Why:

prevents hydroxyl proton exchange broadening often seen in DMSO, allowing for a sharper benzylic methylene signal.

-

-

Tube: Use high-precision 5mm NMR tubes to minimize shimming errors, which can obscure the fine J-coupling of the fluorine multiplets.[1]

Step 2: Acquisition Parameters

-

H NMR: Acquire at least 16 scans. Ensure a relaxation delay (

-

F NMR: Acquire decoupled (

-

Coupled: Confirms the quartet (coupling to

). -

Decoupled: Collapses to a singlet, confirming chemical purity.

-

Step 3: Data Processing & Verification

-

Phase Correction: Critical for the fluorine signals; improper phasing can distort the quartet integration.

-

Integration: Calibrate the benzylic

(2H) to 2.00. The methyl triplet must integrate to exactly 3.00. -

Impurity Check: Scan the 5.0 – 6.5 ppm region. Any signals here indicate the vinyl fluoride impurity (

), necessitating re-purification (typically silica gel chromatography with Hexane/EtOAc).

References

-

Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Hu, J., et al. (2013). "Direct Synthesis of Fluorinated Heteroarylether Bioisosteres." Angewandte Chemie International Edition.

-

Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bond donor properties of the difluoromethyl group." Journal of Organic Chemistry. (Context for bioisosteric properties).

-

PubChem. "4-(Difluoromethoxy)benzyl alcohol Compound Summary."[3] (Analogous spectral data reference).

Sources

Role of 4-(1,1-Difluoroethyl)benzyl alcohol as a Pharmaceutical Building Block

Executive Summary

4-(1,1-Difluoroethyl)benzyl alcohol represents a high-value fluorinated building block in modern medicinal chemistry. It serves as a strategic bioisostere for the 4-ethylbenzyl and 4-isopropylbenzyl moieties, offering a dual advantage: modulation of lipophilicity (

By replacing benzylic hydrogens with fluorine atoms (

Part 1: Chemical Profile & Physicochemical Properties[1]

The introduction of the 1,1-difluoroethyl group fundamentally alters the electronic and physical landscape of the benzyl alcohol scaffold.

Structural Identification[2]

-

Compound Name: 4-(1,1-Difluoroethyl)benzyl alcohol[1]

-

Systematic Name: [4-(1,1-difluoroethyl)phenyl]methanol

-

Key Precursor CAS: 55805-22-6 (4-(1,1-difluoroethyl)benzaldehyde)

-

Molecular Formula:

-

Molecular Weight: 172.17 g/mol

Physicochemical Data Table

The following table contrasts the fluorinated building block with its non-fluorinated analog, highlighting the "Fluorine Effect."

| Property | 4-Ethylbenzyl Alcohol (Analog) | 4-(1,1-Difluoroethyl)benzyl Alcohol | Impact of Fluorination |

| Benzylic Metabolism | High (Rapid Oxidation) | Blocked (Metabolically Stable) | Extends in vivo half-life. |

| Lipophilicity ( | ~2.3 | ~2.6 - 2.8 | Increases lipophilicity due to C-F hydrophobicity. |

| Electronic Effect | Weak Donor ( | Strong Withdrawer ( | Lowers pKa of phenols/amines on the ring. |

| H-Bond Capacity | Standard Donor/Acceptor | Modulated | |

| Conformation | Flexible Ethyl Rotation | Restricted | The |

Part 2: Medicinal Chemistry Rationale (Bioisosterism)[4]

The "Metabolic Block" Strategy

In drug discovery, alkyl groups on aromatic rings are frequent "soft spots" for metabolism. CYP450 enzymes rapidly hydroxylate the benzylic position (

-

Mechanism: The C-H bond dissociation energy (BDE) at the benzylic position is relatively low (~85-90 kcal/mol), facilitating radical abstraction.

-

The Fix: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing the benzylic hydrogens with fluorine (

) renders this position inert to oxidative attack.

Bioisosteric Mapping

The 1,1-difluoroethyl group is a bioisostere for:

-

Ethyl Group: Similar steric volume but chemically inert.

-

Isopropyl Group: The widening of the bond angle by fluorine mimics the branched methyls.

-

Carbonyl Group: The highly polarized

bond mimics the electrostatics of a ketone (

Visualizing the Rationale (Graphviz)

Figure 1: Bioisosteric replacement of the ethyl group with 1,1-difluoroethyl to block metabolic oxidation.

Part 3: Synthetic Utility & Experimental Protocols

This section details how to synthesize the building block and use it in downstream chemistry.

Synthesis of 4-(1,1-Difluoroethyl)benzyl alcohol

Route: Deoxofluorination of 4-acetylbenzaldehyde (or ester) followed by selective reduction.

Step 1: Deoxofluorination of 4-Acetylbenzoic acid methyl ester

-

Reagents: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST, DCM.

-

Protocol:

-

Dissolve 4-acetylbenzoic acid methyl ester (1.0 eq) in anhydrous DCM under

. -

Cool to 0°C. Add Deoxo-Fluor (2.5 eq) dropwise (Exothermic!).

-

Allow to warm to RT and stir for 16h.

-

Quench: Pour slowly into saturated

(Gas evolution!). -

Extract with DCM, dry over

, and concentrate. -

Result: Methyl 4-(1,1-difluoroethyl)benzoate.

-

Step 2: Reduction to Alcohol

-

Reagents:

(LAH) or -

Protocol:

-

Dissolve intermediate ester (1.0 eq) in anhydrous THF.

-

Cool to 0°C. Add

(1.2 eq, 1M in THF) dropwise. -

Stir at 0°C for 1h, then warm to RT for 1h.

-

Fieser Quench: Add water (

mL), 15% NaOH ( -

Filter precipitate, dry filtrate, and concentrate.

-

Purification: Silica gel chromatography (Hex/EtOAc).

-

Derivatization Workflows

Once the alcohol is obtained, it serves as a versatile "handle" for attachment to drug scaffolds.

-

Ether Formation: Mitsunobu reaction with phenols (Ar-OH) to form

. -

Halide Conversion: Conversion to benzyl bromide (

) or chloride ( -

Oxidation: Oxidation to 4-(1,1-difluoroethyl)benzaldehyde (using Dess-Martin Periodinane) for reductive amination.

Synthetic Workflow Diagram (Graphviz)

Figure 2: Synthetic route from acetyl precursor to the alcohol and subsequent derivatization options.

Part 4: Safety & Handling

While the final alcohol is generally stable, the synthesis involves hazardous reagents.

-

Fluorinating Agents (DAST/Deoxo-Fluor):

-

Hazard: Reacts violently with water to produce HF (Hydrofluoric Acid).

-

Control: Use strictly anhydrous conditions. Quench with saturated bicarbonate at low temperature. Glassware must be dry.

-

-

4-(1,1-Difluoroethyl)benzyl alcohol:

-

Handling: Standard organic safety (gloves, goggles, fume hood).

-

Storage: Store at 2-8°C. Stable to air and moisture, unlike its fluorinating precursors.

-

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Hu, J., et al. (2015). The Difluoromethyl Group as a Hydrogen Bond Donor: A slight change with a major effect. Chemical Society Reviews.

-

Prakash, G. K. S., et al. (2011). Direct Synthesis of Difluoroethylated Aromatics. Angewandte Chemie International Edition.

-

BTC Pharm. (2024). Product Entry: 4-(1,1-difluoroethyl)benzaldehyde (CAS 55805-22-6).[2]

Sources

Methodological & Application

Topic: Scalable Preparation Methods for 4-(1,1-Difluoroethyl)benzyl alcohol

An Application Note and Protocol from the Senior Scientist's Desk

Abstract

The 1,1-difluoroethyl moiety is a crucial bioisostere in modern medicinal chemistry, often employed to replace metabolically labile methoxy or ethyl groups. This substitution can enhance a drug candidate's metabolic stability, potency, and pharmacokinetic profile.[1] Consequently, robust and scalable access to key building blocks containing this group is of paramount importance. This document provides a detailed guide to the scalable synthesis of 4-(1,1-Difluoroethyl)benzyl alcohol, a versatile intermediate for pharmaceutical development. We will explore two primary, field-proven strategies, offering in-depth protocols, mechanistic rationale, and expert insights to guide researchers from bench-scale synthesis to process scale-up.

Retrosynthetic Analysis and Strategic Planning

A successful scalable synthesis relies on a convergent and efficient strategy. For 4-(1,1-Difluoroethyl)benzyl alcohol, two logical retrosynthetic disconnections emerge, each forming the basis of a distinct scalable route. The primary goal is to identify pathways that utilize readily available starting materials and employ high-yielding, reproducible transformations.

Caption: Retrosynthetic analysis of 4-(1,1-Difluoroethyl)benzyl alcohol.

Strategy 1: Synthesis via Reduction of a Benzaldehyde Intermediate

This approach is highly attractive for large-scale production as it concludes with a simple, high-yielding reduction step, which simplifies final product purification. The main challenge lies in the efficient preparation of the key intermediate, 4-(1,1-Difluoroethyl)benzaldehyde. We present a robust method starting from commercially available 4-bromoacetophenone.

Caption: Workflow for the synthesis via a benzaldehyde intermediate.

Protocol 1.1: Deoxofluorination of 4-Bromoacetophenone

Expertise & Experience: The conversion of a ketone to a gem-difluoride is a critical transformation. While diethylaminosulfur trifluoride (DAST) is commonly cited, it is thermally unstable and not recommended for scale-up.[2] We utilize the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), which provides a safer and more reliable alternative. The reaction is performed at low temperatures to minimize side reactions and control the exothermic profile.

Protocol Steps:

-

Reactor Setup: Equip a dry, nitrogen-purged multi-neck reactor with a mechanical stirrer, a temperature probe, and a dropping funnel.

-

Charge Reagents: Charge the reactor with 4-bromoacetophenone (1.0 eq) and anhydrous dichloromethane (DCM, 10 vol). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add Deoxo-Fluor (1.3 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed -65 °C.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Quenching: Carefully cool the reactor to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This is an exothermic process with gas evolution.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 vol). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product, 1-bromo-4-(1,1-difluoroethyl)benzene, can be purified by vacuum distillation to yield a colorless oil.

Protocol 1.2: One-Pot Formylation and Reduction to the Benzyl Alcohol

Expertise & Experience: This protocol is based on patented industrial processes that combine formylation of an aryl bromide and subsequent reduction into a single, efficient operation.[3][4] This "one-pot" approach significantly improves process efficiency by reducing unit operations, solvent waste, and isolation losses. The palladium catalyst is key, and its choice can influence reaction efficiency.

Protocol Steps:

-

Reactor Setup: Charge a pressure reactor (autoclave) equipped with a mechanical stirrer and heating mantle with 1-bromo-4-(1,1-difluoroethyl)benzene (1.0 eq), sodium formate (HCOONa, 2.5 eq), palladium acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand such as triphenylphosphine (PPh₃, 0.04 eq).

-

Solvent: Add a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (5-10 vol).

-

Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with carbon monoxide (CO) to 5-10 bar. Heat the mixture to 100-120 °C and stir vigorously.

-

Monitoring: The reaction proceeds in two stages. The initial formylation to the aldehyde can be monitored by HPLC. Once complete, the in-situ reduction of the aldehyde by the excess formate begins. Continue heating until the aldehyde intermediate is fully converted to the benzyl alcohol.

-

Workup: Cool the reactor to room temperature and carefully vent the CO gas in a fume hood. Dilute the reaction mixture with water and extract with a suitable solvent like ethyl acetate or toluene.

-

Purification: Wash the combined organic extracts with water and brine to remove the solvent and salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude 4-(1,1-Difluoroethyl)benzyl alcohol can be purified by silica gel column chromatography or vacuum distillation.

Strategy 2: Deoxofluorination of a Protected Benzyl Alcohol

This strategy involves functionalizing a readily available starting material, 4-acetylbenzyl alcohol. A key consideration is the need to protect the benzylic hydroxyl group, which would otherwise react with the fluorinating agent. This modular approach allows for the purification of intermediates, ensuring high-purity material proceeds to the next step.

Caption: Workflow for the synthesis via a protected ketone intermediate.

Protocol 2.1: Protection of 4-Acetylbenzyl alcohol

Expertise & Experience: The choice of protecting group is critical for process efficiency. A tert-butyldimethylsilyl (TBDMS) ether is ideal here. It is easily installed, robust enough to withstand the fluorination conditions, and can be removed under mild conditions that will not affect the newly formed difluoroethyl group.

Protocol Steps:

-

Charge Reagents: To a stirred solution of 4-acetylbenzyl alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM (10 vol) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring & Workup: Monitor by TLC for the disappearance of starting material. Upon completion, quench with water, separate the layers, and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude TBDMS-protected ketone, which is often pure enough to be used directly in the next step.

Protocol 2.2: Deoxofluorination and Deprotection

Trustworthiness: This two-step sequence must be carefully executed. The deoxofluorination follows the same principles of safety and control as in Protocol 1.1. The subsequent deprotection step is a standard transformation that should be monitored closely to prevent side reactions.

Protocol Steps:

-

Deoxofluorination: Following the procedure outlined in Protocol 1.1 , react the TBDMS-protected ketone (1.0 eq) with Deoxo-Fluor (1.3 eq) in DCM at -78 °C, warming to room temperature overnight. Perform the aqueous quench and workup as described. The crude product is the TBDMS-protected 4-(1,1-difluoroethyl)benzyl alcohol.

-

Deprotection Setup: Dissolve the crude protected alcohol from the previous step in tetrahydrofuran (THF, 10 vol).

-

Reagent Addition: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at room temperature.

-

Monitoring: Stir the reaction for 1-3 hours, monitoring by TLC.

-

Workup: Once the deprotection is complete, quench the reaction with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The final product, 4-(1,1-Difluoroethyl)benzyl alcohol, can be purified by silica gel chromatography.

Data Summary and Process Comparison

| Parameter | Strategy 1 (Formylation/Reduction) | Strategy 2 (Protection/Fluorination) |

| Starting Material | 4-Bromoacetophenone | 4-Acetylbenzyl alcohol |

| Key Steps | Deoxofluorination, One-Pot Formylation/Reduction | Protection, Deoxofluorination, Deprotection |

| Typical Overall Yield | 50-65% | 60-75% |

| Scalability Pros | Fewer unit operations (one-pot step), convergent. | Modular, allows for purification of intermediates. |

| Scalability Cons | Requires pressure reactor (autoclave) for CO. Handling CO gas. | Higher step count, protecting group adds cost/mass. |

| Key Reagents | Deoxo-Fluor, Pd(OAc)₂, CO gas | TBDMSCl, Deoxo-Fluor, TBAF |

Quality Control and Characterization

To ensure the final product meets the required specifications for drug development, a full suite of analytical tests is necessary.

-

Identity: Confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

-

¹H NMR: Expect characteristic signals for the aromatic protons, the CH₂ of the benzyl alcohol, the OH proton, and a triplet for the CH₃ of the difluoroethyl group.

-

¹⁹F NMR: Expect a characteristic quartet corresponding to the CF₂ group.

-

-

Purity: Assessed by HPLC (typically >98% for use in further synthesis) and GC for residual solvents.

-

Appearance: Should be a colorless oil or low-melting solid.

References

-

: Provides an overview of various methods for benzylic fluorination.

-

: Discusses visible-light-promoted benzylic C-H fluorination, a modern alternative approach.

-

: Details copper-catalyzed C-H fluorination, relevant for understanding modern fluorination chemistry.

-

: Describes the synthesis of difluoroethyl groups as bioisosteres for methoxy groups.

-

: "Process for preparing benzyl alcohols and their use," detailing the one-pot formylation and reduction of aryl bromides.

-

: A representative procedure for deoxofluorination using DAST, highlighting the typical conditions and hazards.

-

: Describes the use of XtalFluor-E for in situ activation of benzyl alcohols, a safer alternative to DAST.

-

: "Process for the preparation of benzyl alcohols and their use," further supporting the formylation/reduction route.

Sources

Application Notes and Protocols: Nucleophilic Substitution Conditions for 4-(1,1-Difluoroethyl)benzyl alcohol

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions on 4-(1,1-difluoroethyl)benzyl alcohol. The presence of the strongly electron-withdrawing 1,1-difluoroethyl group at the para position significantly influences the reactivity of the benzylic center, dictating the choice of reaction mechanism and conditions. This guide elucidates the underlying mechanistic principles, details robust protocols for the activation of the hydroxyl group, and provides step-by-step methodologies for substitution with a variety of nucleophiles. The protocols emphasize mild, efficient, and reliable transformations, focusing on methods that favor an Sₙ2 pathway, such as the Appel and Mitsunobu reactions, and two-step tosylation/substitution sequences.

Mechanistic Rationale: The Influence of the 4-(1,1-Difluoroethyl) Group

The benzylic position is inherently reactive due to the ability of the adjacent aromatic ring to stabilize reaction intermediates.[1][2] Nucleophilic substitution at a benzylic carbon can proceed via either an Sₙ1 (unimolecular, carbocation intermediate) or Sₙ2 (bimolecular, concerted) pathway.[3][4]

The defining feature of our substrate, 4-(1,1-difluoroethyl)benzyl alcohol, is the potent electron-withdrawing nature of the geminal difluoro group. This group exerts a strong negative inductive effect (-I) on the benzene ring. This electronic property is the primary determinant of the reaction pathway:

-

Sₙ1 Pathway (Disfavored): The Sₙ1 mechanism involves the formation of a planar benzylic carbocation as the rate-determining step.[1][5] The 4-(1,1-difluoroethyl) group strongly destabilizes this positively charged intermediate by withdrawing electron density, making its formation energetically unfavorable. Therefore, reaction conditions that promote Sₙ1 mechanisms (e.g., strong acids in polar protic solvents) should be avoided as they are unlikely to be effective and may lead to side reactions.[5]

-

Sₙ2 Pathway (Favored): The Sₙ2 mechanism involves a backside attack by a nucleophile in a single, concerted step, proceeding through a trigonal bipyramidal transition state.[6] This pathway does not involve a discrete carbocation intermediate. For primary benzylic alcohols like our substrate, the Sₙ2 pathway is generally accessible. The electron-withdrawing nature of the substituent does not inhibit—and can sometimes subtly accelerate—the Sₙ2 reaction by making the benzylic carbon more electrophilic.

Strategic Overview: Activating the Hydroxyl Group

The hydroxyl group (-OH) is a notoriously poor leaving group, requiring activation before nucleophilic substitution can occur.[7][8][9][10] We present two primary strategies for the successful substitution of 4-(1,1-difluoroethyl)benzyl alcohol.

Sources

- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 2. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 3. Khan Academy [khanacademy.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. digscholarship.unco.edu [digscholarship.unco.edu]

- 10. jackwestin.com [jackwestin.com]

Troubleshooting & Optimization

Preventing defluorination during 4-(1,1-Difluoroethyl)benzyl alcohol reactions

Ticket ID: T-GEM-F2-001 Status: Open Priority: High (Risk of Irreversible Defluorination) Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Div.

Executive Summary

You are working with 4-(1,1-Difluoroethyl)benzyl alcohol . While the benzylic alcohol functionality appears standard, the 1,1-difluoroethyl group (

This guide provides the mechanistic rationale for this instability and validated protocols to functionalize the alcohol group (

Module 1: The Stability Profile (Root Cause Analysis)

The Defluorination Trap: E1cb Mechanism

The primary failure mode for this molecule is the loss of HF to form a monofluorostyrene derivative. This is not a random decomposition; it is a specific, base-driven cascade.

-

Acidity: The two fluorine atoms on the benzylic carbon are highly electron-withdrawing. This inductive effect propagates to the adjacent methyl group (

), significantly lowering the pKa of these protons compared to a standard alkane. -

Resonance: The aromatic ring stabilizes the developing negative charge (carbanion character) at the benzylic position.

-

Elimination: Upon deprotonation, the electron pair forms a double bond, ejecting a fluoride ion (

).

Visualizing the Failure Mode (DOT Diagram)

Caption: Figure 1. The E1cb-like elimination pathway triggered by basic conditions, leading to irreversible loss of the gem-difluoro motif.

Module 2: Validated Experimental Protocols

Scenario A: Oxidation (Alcohol Aldehyde)

The Risk: Standard Swern oxidation uses Triethylamine (

The Solution: Dess-Martin Periodinane (DMP) DMP operates under neutral to slightly acidic conditions, completely avoiding the carbanion intermediate.

| Parameter | Recommended Protocol (DMP) | Risky Protocol (Swern) |

| Reagent | Dess-Martin Periodinane (1.1 equiv) | Oxalyl Chloride / DMSO / |

| Solvent | Dichloromethane (wet or dry) | Dichloromethane (strictly dry) |

| Temperature | 0°C to Room Temp | -78°C (Critical control required) |

| pH Environment | Neutral / Buffered | Basic (upon quenching) |

| Risk Level | Low | High (during warming) |

Step-by-Step DMP Protocol:

-

Dissolve 4-(1,1-difluoroethyl)benzyl alcohol (1.0 equiv) in DCM (0.1 M).

-

Add

(1.5 equiv) solid to buffer the acetic acid byproduct (optional but recommended for strictly neutral conditions). -

Add Dess-Martin Periodinane (1.2 equiv) at 0°C.

-

Stir at RT for 1-2 hours.

-

Quench: Add saturated

/

Scenario B: Etherification (Alcohol Ether)

The Risk: The classic Williamson Ether Synthesis uses Sodium Hydride (

The Solution: Mitsunobu Reaction The Mitsunobu reaction activates the alcohol using phosphine and azodicarboxylate (DIAD/DEAD) under effectively neutral conditions.

Decision Logic for Functionalization

Caption: Figure 2. Decision matrix for selecting reagents that avoid basic conditions.

Safe Etherification Protocol (Mitsunobu):

-

Dissolve alcohol (1.0 equiv), Phenol/Acid nucleophile (1.1 equiv), and

(1.2 equiv) in dry THF. -

Cool to 0°C.

-

Add DIAD (1.2 equiv) dropwise.

-

Stir at RT.[1] Note: If you must use an alkyl halide for alkylation (where Mitsunobu fails), use Silver(I) Oxide (

) as the base. It is mild and often compatible with sensitive substrates where NaH fails.

Module 3: Troubleshooting & FAQs

Q1: I see a new set of alkene peaks in my NMR (approx. 5.0-6.0 ppm) and the fluorine signal shifted. What happened?

A: You have triggered HF elimination. The peaks correspond to the vinyl protons of the resulting styrene (

Q2: Can I use DAST to convert the alcohol to a fluoride? A: Proceed with extreme caution. DAST produces HF in situ. While the reaction is intended to be nucleophilic fluorination, the acidic environment combined with the heating often required for deactivated alcohols can lead to elimination or polymerization. Consider using Perfluoro-1-butanesulfonyl fluoride (PBSF) with a mild base like DBU (carefully controlled) or converting to a mesylate first, then displacing with TBAF (buffered).

Q3: I need to do a Suzuki coupling on the ring. Is the gem-difluoro group stable?

A: Generally, yes. Standard Suzuki conditions (

References

-

Hu, J., Zhang, W., & Wang, F. (2009). "Selective difluoromethylation and monofluoromethylation reactions." Chemical Communications. (Discusses the stability and reactivity of gem-difluoroalkanes).

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry. (Foundational work on DAST and the risks of elimination in fluoro-substrates).

-

Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry. (Establishes DMP as the neutral oxidant of choice).

-

Hughes, D. L. (1992). "The Mitsunobu Reaction." Organic Reactions.[2][3][4][5][6][7] (Defines the neutral alkylation pathway avoiding base).

-

Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for pKa effects of electron-withdrawing groups).

Sources

- 1. researchgate.net [researchgate.net]

- 2. siue.edu [siue.edu]

- 3. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

- 4. data.epo.org [data.epo.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Dess–Martin Periodinane [sigmaaldrich.cn]

- 7. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

Solubility issues of 4-(1,1-Difluoroethyl)benzyl alcohol in non-polar solvents

Technical Support Center: Solubility Optimization Guide Topic: 4-(1,1-Difluoroethyl)benzyl alcohol in Non-Polar Solvents Ticket ID: #SOL-F-442 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering solubility challenges with 4-(1,1-Difluoroethyl)benzyl alcohol in non-polar media (e.g., Hexane, Heptane, Cyclohexane). While the 1,1-difluoroethyl group is often cited as a lipophilic bioisostere, it introduces a strong local dipole moment that, combined with the primary hydroxyl group, creates a high lattice energy barrier. This molecule is amphiphilic with conflicting solubility vectors , leading to "oiling out" or persistent precipitation in aliphatic hydrocarbons.

This guide provides the mechanistic root cause and validated protocols to solubilize this compound without compromising downstream applications.

Module 1: The Mechanistic "Why"

To solve the solubility issue, we must deconstruct the intermolecular forces at play. You are likely observing that this molecule dissolves in Toluene or Dichloromethane (DCM) but crashes out of Hexane.

The Conflict:

-

The Anchor (-CH₂OH): The benzyl alcohol moiety is a strong Hydrogen Bond (H-bond) donor and acceptor. In non-polar solvents, these molecules dimerize or aggregate to satisfy their H-bonding potential, forming a tight crystal lattice that aliphatic solvents cannot penetrate.

-

The Deceptive Tail (-CF₂CH₃): While fluorination generally increases lipophilicity (LogP), the C-F bond is highly polarized (electrostatic character). Unlike a simple ethyl group, the 1,1-difluoroethyl group repels purely dispersive solvents (like hexane) due to the "Fluorine Effect"—fluorine has low polarizability and prefers to interact with other dipoles or polarizable pi-systems (like Toluene) rather than "hard" alkanes.

Visualizing the Solvation Failure:

Caption: The high lattice energy driven by H-bonding and dipole alignment outweighs the weak Van der Waals dispersion forces offered by aliphatic solvents.

Module 2: Troubleshooting Scenarios

Identify your specific failure mode below to find the corrective action.

Scenario A: The "Oiling Out" Phenomenon

-

Symptom: Upon cooling a hot solution (e.g., for recrystallization), the compound separates as a milky, viscous oil droplets at the bottom instead of forming crystals.

-

Cause: The compound's melting point is likely depressed by the solvent, or the temperature is above the "oiling out" boundary (Liquid-Liquid Phase Separation) before it hits the solubility curve.

-

Fix: The "Seeding at Cloud Point" Protocol.

-

Reheat to dissolve the oil.

-

Add a trace amount of seed crystal before the solution cools to the oiling temperature.

-

Crucial Step: Agitate vigorously. If no seed is available, scratch the glass interface at the meniscus.

-

Scenario B: Insolubility in Chromatography Loading

-

Symptom: Sample precipitates on the silica column head when using Hexane/EtOAc gradients.

-

Cause: The "General Solvent Effect." The compound is soluble in the loading solvent (e.g., DCM) but crashes when it hits the non-polar mobile phase.

-

Fix: Dry Loading.

-

Dissolve the compound in a volatile polar solvent (Acetone or DCM).

-

Add Celite or Silica (1:2 ratio w/w).

-

Evaporate to a free-flowing powder.

-

Load the solid powder onto the column. This bypasses the solubility threshold of the mobile phase.

-

Module 3: Validated Experimental Protocols

Protocol 1: Cosolvent Titration (The "Good-Bad" Solvent Method)

Use this for recrystallization or creating stable stock solutions.

Theory: We utilize Toluene (polarizable non-polar) to solvate the aromatic core and -CF₂ group, then titrate with Heptane (anti-solvent) to induce controlled saturation.

| Step | Action | Technical Note |

| 1 | Dissolve 100 mg of compound in minimal Toluene (approx. 0.5 - 1.0 mL) at 50°C. | Toluene interacts via pi-stacking, overcoming the fluorine repulsion. |

| 2 | Add Heptane dropwise to the hot solution while stirring. | Stop exactly when a persistent cloudiness (Tyndall effect) appears. |

| 3 | Add 1-2 drops of Toluene to clear the solution. | This establishes a saturated metastable state. |

| 4 | Slow Cooling: Wrap the vial in cotton/foil and allow to cool to RT undisturbed. | Rapid cooling traps impurities and causes oiling. |

Protocol 2: Thermodynamic Solubility Assessment

Use this if you need precise solubility data for formulation.

-

Prepare saturated suspensions in Toluene, Heptane, and a 50:50 mix.

-

Stir at 25°C for 24 hours.

-

Filter through a 0.45 µm PTFE filter (Do not use Nylon; it binds -OH groups).

-

Quantify filtrate via HPLC-UV (254 nm).

Module 4: Decision Matrix for Solvent Selection

Use this logic flow to select the correct solvent system based on your application.

Caption: Operational logic for solvent selection based on specific experimental goals.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use Diethyl Ether as the "good" solvent? A: Yes, but with caution. Diethyl ether is an excellent H-bond acceptor, which will solvate the -OH group well. However, its high volatility makes controlled crystallization difficult (crust formation). Methyl tert-butyl ether (MTBE) is a superior alternative due to its higher boiling point (55°C) and similar solvation properties.

Q2: Why does the literature say fluorinated groups are lipophilic, yet this won't dissolve in hexane? A: "Lipophilic" does not strictly mean "alkane-soluble." It means the group prefers non-aqueous environments. The 1,1-difluoroethyl group increases LogP (partitioning into octanol), but the local dipole of the C-F bonds requires a solvent with some dielectric constant or polarizability (like aromatics or chlorinated solvents) to stabilize the solution. Hexane is too "hard" and non-polar to shield these dipoles [1].

Q3: I need to run a reaction in a non-polar solvent to exclude water. What do you recommend? A: Trifluorotoluene (PhCF₃) is the gold standard here. It is non-polar enough to exclude water but possesses the electron-deficient aromatic character required to solubilize your fluorinated benzyl alcohol perfectly. It is often called a "hybrid" solvent for fluorinated chemistry [2].

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Explains the interaction radius

and why polar/dispersion forces must match). Link -

Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents. Journal of Organic Chemistry, 62(2), 450–451. (Validates Trifluorotoluene as a solvent for fluorinated aromatics). Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Mechanistic insight into the electrostatic nature of the C-F bond). Link

Purification challenges of 4-(1,1-Difluoroethyl)benzyl alcohol via chromatography

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Chromatography & Purification Protocols Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction

Welcome to the technical support hub for 4-(1,1-difluoroethyl)benzyl alcohol . This intermediate is a critical bioisostere in medicinal chemistry, where the gem-difluoroethyl group (

This guide provides autonomous, self-validating protocols to resolve these specific issues.

Module 1: Resolution & Stationary Phase Selection

User Issue: "I cannot separate the product from its non-fluorinated precursor or the ketone intermediate using a standard C18 column."

Diagnosis:

Standard C18 (Octadecylsilane) columns rely primarily on hydrophobic subtraction. The gem-difluoro group (

Technical Solution: Switch to a Pentafluorophenyl (PFP) Phase. PFP phases utilize a "multi-mode" retention mechanism that is essential for this molecule:

-

-

-

Dipole-Dipole Interactions: The high electronegativity of the gem-difluoro group interacts specifically with the C-F dipoles on the stationary phase.

-

Shape Selectivity: PFP phases are rigid and can discriminate between the tetrahedral geometry of the target alcohol and planar impurities (like styrene derivatives formed by elimination).

Comparative Data: C18 vs. PFP Performance

| Parameter | C18 (Standard) | PFP (Recommended) | Mechanism of Action |

| Selectivity ( | Low (1.05 - 1.10) | High (1.20 - 1.40) | PFP exploits the C-F dipole moments. |

| Retention ( | Moderate | High | |

| Impurity Resolution | Poor (Co-elution) | Excellent | Separates based on electron density. |

| Mobile Phase | Water/ACN | Water/MeOH | Methanol enhances |

Protocol 1.1: PFP Screening Gradient

Use this protocol to validate the separation.

-

Column: Kinetex F5 or Luna PFP(2) (Phenomenex), or Ascentis Express F5 (Sigma-Aldrich). Dimensions: 150 x 4.6 mm, 2.6 µm or 5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (buffer is critical, see Module 2).

-

Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile (ACN) for PFP columns as ACN can suppress

- -

Gradient:

-

0 min: 10% B

-

15 min: 90% B

-

20 min: 90% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (benzyl ring) and 210 nm (if sensitivity is low).

Module 2: Peak Shape & Tailing (The "Chemistry" Problem)

User Issue: "The product peak is tailing significantly ( ), making integration difficult."

Diagnosis: Benzyl alcohols are notorious for interacting with residual silanols (Si-OH) on the silica support. The gem-difluoro group withdraws electrons, potentially making the hydroxyl proton slightly more acidic and prone to hydrogen bonding with the stationary phase.

Technical Solution: Silanol Suppression & pH Control. You must mask the silanols or control the ionization state of the surface.

Troubleshooting Workflow (DOT Visualization)

Figure 1: Decision logic for resolving peak tailing issues in benzylic alcohol chromatography.

Protocol 2.1: Mobile Phase Modifier Optimization

-

Initial Attempt: Water/MeOH with 0.1% Formic Acid.

-

If Tailing Persists: Switch modifier to 10 mM Ammonium Acetate .

-

Why? Ammonium ions effectively block residual silanols on the column surface, preventing the benzyl alcohol from "sticking" via H-bonding.

-

-

Avoid: High pH (>8). While silica stability is better in modern columns, benzyl alcohols can undergo slow oxidation or disproportionation at high pH.

Module 3: Impurity Profiling & Stability

User Issue: "I see a ghost peak appearing after the main peak during scale-up."

Diagnosis: The 1,1-difluoroethyl group is generally stable, but under specific conditions (thermal stress or Lewis acid catalysis), it can undergo elimination of HF to form the corresponding vinyl fluoride (styrene derivative). Alternatively, if the synthesis involved reduction of a ketone/ester, the "ghost peak" is likely unreacted starting material.

Common Impurities:

-

Precursor: 4-(1,1-difluoroethyl)benzoic acid ester (Less polar, elutes later on RP).

-

Elimination Product: 4-(1-fluoro-vinyl)benzyl alcohol (Styrene-like).

-

Defluorination: 4-ethylbenzyl alcohol (Rare, but possible if over-reduction occurred).

Visualizing the Separation Logic

Figure 2: Mechanistic interaction map showing how PFP phases discriminate between the target alcohol and common impurities based on electronic properties.

FAQs: Rapid Fire Troubleshooting

Q: Can I use Normal Phase (Silica) chromatography for purification? A: Yes, but with caution.

-

Risk:[2] The gem-difluoro group is lipophilic, but the alcohol is polar. On bare silica, the compound may streak.

-

Fix: Use a solvent system of Hexane/Ethyl Acetate (start 90:10). Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity and prevent acid-catalyzed elimination of the fluorine.

Q: My sample is crashing out in the mobile phase. A: This is a common "Solvent Effect."

-

The compound is likely highly soluble in MeOH or DMSO but less so in water. If you inject a large volume of MeOH solution into a high-aqueous initial gradient (e.g., 90% Water), the compound precipitates at the column head.

-

Solution: Dissolve the sample in a mixture of 50:50 Water/MeOH (or the starting gradient ratio) to ensure solubility matches the mobile phase.

Q: Is the compound UV active? A: Yes, but it lacks extended conjugation.

-

The benzene ring provides absorbance at 254 nm (moderate) and 210-220 nm (strong).

-

Warning: If using Acetone or Ethyl Acetate in normal phase, they absorb at <220 nm, blinding your detector. Use Hexane/Ethanol if low-UV detection is required.

References

-

Phenomenex Technical Notes. "Optimization of Selectivity for Fluorinated Compounds using PFP Phases." Phenomenex.com. Link

-

Sigma-Aldrich / Merck. "Ascentis Express F5: Alternative Selectivity for Polar and Non-Polar Compounds." Sigmaaldrich.com. Link

- Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase." Journal of Chromatography A, 1073(1-2), 99-109. (Demonstrates the specific dipole-dipole mechanisms of PFP columns).

- Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available reversed-phase stationary phases." Journal of Chromatography A.

-

ResearchGate / LCGC. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Chromatographyonline.com. Link

Sources

Optimizing reaction temperature for 4-(1,1-Difluoroethyl)benzyl alcohol coupling

Technical Support Center: Thermal Optimization for 4-(1,1-Difluoroethyl)benzyl Alcohol Coupling

Executive Summary: The "Safe Operating Window"

Current Status: OPEN Ticket Type: Process Optimization / Troubleshooting Applicable Substrate: 4-(1,1-Difluoroethyl)benzyl alcohol (CAS: 1240263-22-6)

Core Issue: This substrate presents a classic "push-pull" conflict in reactivity. The electron-withdrawing 1,1-difluoroethyl group (

Recommendation: Most coupling protocols (Mitsunobu,

Module 1: Thermodynamic & Kinetic Analysis

To optimize your reaction, you must understand the competing pathways defined by the 1,1-difluoroethyl moiety.

The Deactivation Penalty (Low Temperature Risk)

Unlike a standard benzyl alcohol (e.g., 4-methoxybenzyl alcohol), which stabilizes a carbocation (

-

Effect: It destabilizes the transition state for carbocation formation.

-

Consequence: Reactions relying on

mechanisms (e.g., acid-catalyzed etherification) will be sluggish or fail below 40°C. You are forced toward

The Elimination Threshold (High Temperature Risk)

The 1,1-difluoroethyl group possesses

-

Mechanism: E2 elimination releasing HF.

-

Byproduct: 4-(1-fluorovinyl)benzyl derivatives (often visible as a "styrene-like" impurity in NMR).

-

Trigger: Temperatures

combined with bases (e.g.,

Module 2: Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition between the desired coupling and the undesired elimination.

Figure 1: Kinetic pathways showing the narrow thermal window for successful coupling. The green path represents the optimized window (25-60°C), while red paths indicate thermal risks.

Module 3: Troubleshooting Guide

Use this matrix to diagnose issues based on your current experimental observations.

| Symptom | Probable Cause | Mechanistic Insight | Corrective Action |

| Reaction stalls at <50% conversion | Kinetic Trapping | The | Increase T stepwise: Ramp from 25°C to 45°C. Add a nucleophilic catalyst (e.g., NaI 10 mol%) to facilitate Finkelstein exchange in situ. |

| New impurity at | HF Elimination | Formation of vinyl fluoride ( | Cool Down: Limit T to max 60°C. Switch to weaker bases (e.g., |

| Product decomposes on silica | Acid Sensitivity | The | Buffer: Add 1% |

| Thick oil/polymer formation | Polymerization | Vinyl fluoride byproducts (see above) are prone to radical polymerization. | Radical Scavenger: Add BHT (0.1%) if high-temp workup is unavoidable. |

Module 4: Optimized Protocol (Standard Operating Procedure)

Workflow: Conversion to Benzyl Mesylate followed by Nucleophilic Displacement.

Rationale: This avoids the high temperatures of direct thermal coupling and the strong acids of

Step 1: Activation (0°C)

-

Dissolve 4-(1,1-difluoroethyl)benzyl alcohol (1.0 eq) in DCM (anhydrous).

-

Add

(1.5 eq) and cool to 0°C . -

Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Critical: Do not let T rise above 5°C during addition to prevent exotherms that trigger elimination.

-

-

Stir at 0°C for 30 mins. Confirm conversion by TLC.

Step 2: Coupling (Ambient to 50°C)

-

Do not isolate the mesylate if possible (stability concerns).

-

Add the nucleophile (e.g., amine, thiol) directly to the mixture, or swap solvent to THF/MeCN if solubility is an issue.

-

Add base scavenger (

or DIPEA). -

Thermal Ramp:

-

Start at 20°C for 2 hours.

-

If conversion < 50%, heat to 45°C .

-

Hard Stop: Do not exceed 60°C .

-

-

Workup: Quench with saturated

. Extract with EtOAc.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use the Mitsunobu reaction for this substrate?

A: Yes, and it is often preferred because it operates at room temperature. However, the

Q2: Why can't I just reflux in DMF (153°C) to force the reaction? A: Refluxing in DMF is catastrophic for this molecule. At 150°C, the rate of HF elimination dominates. Furthermore, DMF decomposes to dimethylamine at reflux, which can compete as a nucleophile. If high T is absolutely required, use DMAc or NMP and cap T at 90°C, but expect yield losses.

Q3: Is the 1,1-difluoroethyl group stable to hydrolysis? A: Generally, yes. The C-F bond strength is high. However, "benzylic-like" activation by the ring can make it susceptible to hydrolysis to the ketone (acetophenone derivative) under strongly acidic aqueous conditions (e.g., 6M HCl, reflux). Keep aqueous workups neutral or mildly basic.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

-

Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183.

Validation & Comparative

19F NMR shift analysis of 4-(1,1-Difluoroethyl)benzyl alcohol

Executive Summary & Bioisosteric Relevance

The 1,1-difluoroethyl group (

For 4-(1,1-Difluoroethyl)benzyl alcohol , the gem-difluoro moiety presents a unique spectral signature in 19F NMR that is distinct from common fluorinated motifs like trifluoromethyl (

Theoretical Framework: The Electronic Environment

The chemical shift of the fluorine nuclei in the 1,1-difluoroethyl group is governed by the geminal effect . Unlike the

Mechanistic Logic

-

Shielding: The two fluorine atoms share the same carbon, leading to mutual deshielding relative to a monofluoromethyl group, but they remain more shielded than a trifluoromethyl group.

-

Coupling: The primary diagnostic feature is the vicinal coupling (

) to the adjacent methyl protons (

Comparative Analysis: Target vs. Alternatives

The following table contrasts the 19F NMR signature of 4-(1,1-Difluoroethyl)benzyl alcohol against its most common structural analogs and potential synthesis impurities.

Table 1: Spectral Fingerprint Comparison (referenced to at 0 ppm)

| Feature | 4-(1,1-Difluoroethyl)benzyl alcohol | 4-(Trifluoromethyl)benzyl alcohol | 4-Fluorobenzyl alcohol |

| Functional Group | |||

| Chemical Shift ( | -85 to -95 ppm | -62 to -64 ppm | -115 to -120 ppm |

| Multiplicity ( | Quartet ( | Singlet (broad) | Multiplet (tt or m) |

| Multiplicity ( | Singlet | Singlet | Singlet |

| Electronic Effect | Bioisostere for Ketone/Ether | Strong EWG (Lipophilicity booster) | Metabolic blocker |

| Potential Impurity | Vinyl fluoride intermediates | Hydrolysis products | Defluorinated byproducts |

Critical Insight: The shift range of -85 to -95 ppm is the "Goldilocks" zone for gem-difluoroalkanes. Signals appearing upfield (<-110 ppm) indicate defluorination or aryl-F contamination; signals downfield (>-70 ppm) suggest oxidation to trifluoromethyl or carboxyl species.

Experimental Protocol: Acquisition & Processing

To achieve publication-quality data and accurate quantitative integration (qNMR), specific parameters must be controlled.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d6 or CDCl3 .

-

Note: DMSO-d6 is preferred for benzyl alcohols to prevent hydroxyl proton exchange broadening and to ensure solubility of polar intermediates.

-

Internal Standard: Use

-trifluorotoluene (

-

-

Pulse Sequence Selection:

-

Routine ID: zgfigqn (Inverse gated decoupling) to suppress NOE if integration is needed, or standard coupled 19F to observe the quartet splitting.

-

Coupling Check: Run a proton-coupled 19F scan. You must observe a quartet for the

signal. If it appears as a singlet in a coupled scan, the structure is incorrect (likely missing the methyl group).

-

-

Acquisition Parameters:

-

Spectral Width (SW): 200 ppm (cover +10 to -200 ppm).

-

Relaxation Delay (

): Set -

Offset (O1P): Center at -100 ppm.

-

Structural Validation Workflow

The following diagram illustrates the decision logic for validating the 4-(1,1-difluoroethyl) motif using NMR data.

Figure 1: Decision tree for validating the gem-difluoroethyl moiety via 19F NMR.

Advanced Characterization: Solvent Effects

The chemical shift of the gem-difluoro group is sensitive to solvent polarity due to the polarizability of the C-F bonds.

-

CDCl3 (Non-polar): Signal typically appears near -88.5 ppm .

-

DMSO-d6 (Polar Aprotic): Signal often shifts downfield to -86.0 to -87.0 ppm .

-

Methanol-d4 (Protice): Can induce broadening due to hydrogen bonding interactions with the benzylic hydroxyl group, indirectly affecting the electronic environment of the ring.

Recommendation: Consistency is key. Always report the solvent used when citing shift values. For comparisons with literature (which often uses CDCl3), run a baseline in chloroform.

References

-

University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants Table. [Link]

-

Reich, H. J.[1] (University of Wisconsin). Bordwell pKa Table and NMR Data Collections. [Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of 4-(1,1-Difluoroethyl)benzyl alcohol

In the landscape of pharmaceutical development and materials science, the precise identification and characterization of novel chemical entities are paramount. 4-(1,1-Difluoroethyl)benzyl alcohol represents a significant molecule, incorporating a difluoroethyl moiety that can profoundly influence its physicochemical properties. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation of such compounds. This guide provides an in-depth analysis of the expected IR spectral features of 4-(1,1-Difluoroethyl)benzyl alcohol, offering a comparative perspective against simpler, related molecules to underscore its unique spectroscopic signature.

The Decisive Role of IR Spectroscopy in Structural Analysis

Infrared spectroscopy probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds stretch, bend, and rotate, resulting in an absorption spectrum that is a unique "fingerprint" of its functional groups and overall structure.[1] For researchers in drug development, this technique is indispensable for confirming the identity of a synthesized compound, assessing its purity, and studying intermolecular interactions.

The structure of 4-(1,1-Difluoroethyl)benzyl alcohol presents several key functional groups whose vibrational modes give rise to characteristic absorption bands in the IR spectrum: the hydroxyl (-OH) group, the aromatic benzene ring, and the geminal difluoroethyl group (-CF2CH3). Understanding the expected positions and characteristics of these bands is crucial for its unambiguous identification.

Deconstructing the Spectrum: Predicted IR Peaks for 4-(1,1-Difluoroethyl)benzyl alcohol

The IR spectrum of 4-(1,1-Difluoroethyl)benzyl alcohol is a composite of the vibrational modes of its constituent parts. Below is a detailed breakdown of the anticipated absorption peaks.

-

O-H Stretching: The hydroxyl group is one of the most readily identifiable functionalities in an IR spectrum. Due to hydrogen bonding, alcohols in a condensed phase (liquid or solid) typically exhibit a strong, broad absorption band in the region of 3500-3200 cm⁻¹.[2][3] This broadening is a direct consequence of the various hydrogen-bonded states present in the sample.[2][4] In dilute solutions or the gas phase, a sharper "free" O-H stretching band may be observed around 3600 cm⁻¹.[4][5]

-

C-H Stretching: The molecule contains both aromatic (sp²) and aliphatic (sp³) C-H bonds, which absorb in distinct regions.

-

Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the benzene ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6][7][8]

-

Aliphatic C-H Stretch: The C-H bonds of the ethyl group will give rise to absorptions just below 3000 cm⁻¹, generally in the 2960-2850 cm⁻¹ region.[9]

-

-

C-F Stretching: The carbon-fluorine bond is strong and highly polar, leading to intense IR absorptions.[10] The C-F stretching vibrations typically occur in the 1360-1000 cm⁻¹ region.[10] For geminal difluoro compounds (containing a -CF2- group), the presence of two fluorine atoms on the same carbon leads to symmetric and asymmetric stretching modes, often resulting in two strong bands within this range.[10] These bands are a key diagnostic feature for the presence of the difluoroethyl group.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring produce a series of bands in the 1600-1450 cm⁻¹ region.[8][11] Typically, two or three bands can be observed, with notable peaks around 1600 cm⁻¹ and 1500-1400 cm⁻¹.[6]

-

C-O Stretching: The stretching vibration of the C-O bond in the benzyl alcohol moiety will result in a strong absorption band in the fingerprint region, typically between 1260 cm⁻¹ and 1050 cm⁻¹.[2][3]

-

Aromatic C-H Bending: The out-of-plane (oop) bending vibrations of the aromatic C-H bonds are sensitive to the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ region.[6] For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 850-800 cm⁻¹ range.

Comparative Spectral Analysis: Highlighting Uniqueness

To fully appreciate the characteristic IR spectrum of 4-(1,1-Difluoroethyl)benzyl alcohol, it is instructive to compare it with the spectra of simpler, structurally related molecules: benzyl alcohol and 1,1-difluoroethane.

| Functional Group | Vibrational Mode | 4-(1,1-Difluoroethyl)benzyl alcohol (Expected Range, cm⁻¹) ** | Benzyl Alcohol (Typical Range, cm⁻¹) | 1,1-Difluoroethane (Typical Range, cm⁻¹) ** |

| Hydroxyl | O-H Stretch (H-bonded) | 3500-3200 (strong, broad)[2][3] | 3500-3200 (strong, broad)[3] | N/A |

| Aromatic C-H | C-H Stretch | 3100-3000 (medium)[6][8] | 3100-3000 (medium)[6][8] | N/A |

| Aliphatic C-H | C-H Stretch | 2960-2850 (medium)[9] | ~2930, 2870 (medium) | ~2980, 2940 (medium) |

| Aromatic C=C | C=C Stretch | 1600-1450 (medium, multiple bands)[8][11] | 1600-1450 (medium, multiple bands)[8][11] | N/A |

| Difluoroalkane | C-F Stretch | 1360-1000 (strong, multiple bands)[10] | N/A | ~1100 (strong, multiple bands) |

| Alcohol | C-O Stretch | 1260-1050 (strong)[2][3] | ~1016 (strong)[12] | N/A |

| Aromatic Substitution | C-H Out-of-Plane Bend | 850-800 (strong, para-disubstituted)[11] | ~740, 700 (strong, monosubstituted)[13] | N/A |

This comparison clearly illustrates that the IR spectrum of 4-(1,1-Difluoroethyl)benzyl alcohol will be a superposition of the features of a substituted benzyl alcohol and a difluoroalkane. The most telling features for its identification will be the simultaneous presence of the broad O-H stretch, the aromatic C=C and C-H absorptions indicative of a para-substituted ring, and the very strong and characteristic C-F stretching bands.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable IR spectrum for the identification of 4-(1,1-Difluoroethyl)benzyl alcohol, the following step-by-step methodology using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is recommended.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

Perform a background scan to account for atmospheric water and carbon dioxide.

-

-

Sample Preparation:

-

If the sample is a solid, place a small amount directly onto the ATR crystal.

-

If the sample is a liquid, apply a single drop to the center of the ATR crystal.

-

-

Spectrum Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

Perform an ATR correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Visualizing the Identification Workflow

The logical process for identifying the key functional groups of 4-(1,1-Difluoroethyl)benzyl alcohol from its IR spectrum can be visualized as follows:

Caption: Workflow for the identification of 4-(1,1-Difluoroethyl)benzyl alcohol using IR spectroscopy.

Conclusion

The infrared spectrum of 4-(1,1-Difluoroethyl)benzyl alcohol is rich with information, providing a clear and definitive fingerprint for its identification. The key diagnostic features are the broad hydroxyl O-H stretch, the combination of aromatic and aliphatic C-H stretches, the characteristic aromatic C=C stretching bands, the strong and tell-tale C-F stretching absorptions, and the out-of-plane bending patterns indicative of para-substitution. By following a systematic approach to spectral interpretation and comparison, researchers can confidently confirm the structure of this important fluorinated compound, ensuring the integrity and progression of their scientific endeavors.

References

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]

-

Spectroscopy of Alcohols: Identification. (2020, February 7). Oregon State University. Retrieved from [Link]

-

Carbon–fluorine bond - Wikipedia. (n.d.). Retrieved from [Link]

-

Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved from [Link]

-

Studying the composition of alcohols using IR spectroscopy. (2025, December 10). International Journal of Multidisciplinary Research and Development. Retrieved from [Link]

-

Aromatic C-H stretching: Significance and symbolism. (2025, July 31). Retrieved from [Link]

-

Infrared spectra of aromatic rings - Chemistry. (n.d.). Retrieved from [Link]

-

IR: alcohols. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]

-

Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]

-

Table of IR Absorptions. (n.d.). Retrieved from [Link]

-

1,1-Difluoroethane | C2H4F2 | CID 6368 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Benzyl alcohol - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

ATR-IR time on line peak area profiles of benzyl alcohol (left)... - ResearchGate. (n.d.). Retrieved from [Link]

-

IR Spectrum of Benzyl Alcohol(?) : r/chemhelp - Reddit. (2014, April 8). Retrieved from [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. allsubjectjournal.com [allsubjectjournal.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 11. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

Bioisosteric comparison of difluoroethyl vs. trifluoromethyl benzyl alcohols

Bioisosteric Tuning: -Trifluoromethyl vs. -Difluoroethyl Benzyl Alcohols

Executive Summary

In the optimization of lead compounds, the

This guide evaluates the

Physicochemical Profiling: The "Why" and "How"

The transition from

Comparative Data Table

| Parameter | Impact on Drug-Likeness | ||

| Electronic Effect | Strong EWG ( | Moderate EWG | |

| Lipophilicity ( | High (Baseline) | Lower (approx. -0.2 to -0.4 units) | Unexpected polarity gain due to dipole vector changes [1].[1] |

| pKa of | ~11.9 (Acidic shift) | ~13.5 (Closer to neutral) | |

| Metabolic Stability | Excellent (Blocks oxidation) | Excellent (Blocks oxidation) | The gem-difluoro group sufficiently protects the ethyl chain.[1] |

| Steric Volume | ~42 ų | ~54 ų | Slight bulk increase; usually accommodated in hydrophobic pockets.[1] |

The Lipophilicity Anomaly

Standard medicinal chemistry heuristics suggest that adding a methyl group increases

Acidity and Permeability

The

Decision Logic & Strategy

Use the following logic flow to determine when to deploy the

Figure 1: Strategic decision tree for substituting trifluoromethyl with difluoroethyl groups.

Experimental Protocols

To validate the bioisosteric replacement, you must establish a self-validating testing system.

Synthesis of -Difluoroethyl Benzyl Alcohols

Standard nucleophilic trifluoromethylation (Ruppert-Prakash) cannot be directly translated.[1] Use the following Gem-Difluoroalkylation protocol.

Reagents: Aryl aldehyde,

-

Activation: In a flame-dried flask, dissolve the aryl aldehyde (1.0 equiv) in anhydrous THF.

-

Nucleophile Generation: Add

(1.2 equiv). Cool to 0°C.[1] -

Initiation: Add catalytic CsF or TBAT (0.1 equiv). The fluoride source activates the silane to generate the

anion equivalent.[1] -

Workup: Stir at RT for 2 hours. Quench with TBAF/THF to cleave the O-silyl ether intermediate.

-

Purification: Silica gel chromatography. Note: These alcohols are often less volatile than their non-fluorinated counterparts but check UV visibility.

Protocol: Comparative Microsomal Stability (HLM)

Objective: Confirm that the methyl group in

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

-

Test Compounds:

-analogue and

Workflow:

-

Pre-Incubation: Mix 495 µL of Phosphate Buffer (100 mM, pH 7.4) containing microsomes (0.5 mg/mL final) and test compound. Pre-warm to 37°C for 5 mins.

-

Initiation: Add 5 µL of NADPH regenerating system.

-

Sampling: At

min, remove 50 µL aliquots. -

Quench: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

-

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope-

Success Criterion: The Intrinsic Clearance (

) of the

-

Protocol: Determination (Miniaturized Shake-Flask)

Objective: Quantify the lipophilicity advantage.[1]

-

Preparation: Prepare 10 mM DMSO stocks of both analogues.

-

Partitioning: In a deep-well plate, add 490 µL of 1-octanol (pre-saturated with buffer) and 490 µL of PBS (pH 7.4).

-

Spiking: Add 20 µL of compound stock. Seal tightly.

-

Equilibration: Shake at 800 rpm for 24 hours at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases via LC-UV or LC-MS.

-

Calculation:

.

Mechanistic Visualization: Metabolic Blocking[5]

The following diagram illustrates why the

Figure 2: Mechanism of metabolic resistance.[1] The strong C-F bonds increase the bond dissociation energy of the adjacent C-H bonds, preventing enzymatic oxidation.

References

-

Jeffries, B., et al. (2018).[1][3][4] "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange." Journal of Medicinal Chemistry, 61(23), 10602–10618.[1][3][4] [1]

-

Meanwell, N. A. (2018).[1][6] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

-

Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[1] [1]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reducing the lipophilicity of perfluoroalkyl groups by CF2-F/CF2-Me or CF3/CH3 exchange [biblio.ugent.be]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

HPLC Retention Time Standards for 4-(1,1-Difluoroethyl)benzyl alcohol

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Drug Development

Executive Summary & Strategic Importance

4-(1,1-Difluoroethyl)benzyl alcohol (CAS: 55805-25-9 ) is a critical building block in medicinal chemistry, often employed as a metabolically stable bioisostere of 4-ethylbenzyl alcohol or 4-isopropylbenzyl alcohol. The introduction of the gem-difluoro group (-CF₂-) blocks benzylic oxidation, extending the half-life of drug candidates while maintaining lipophilicity.

Unlike common solvents like Benzyl Alcohol (USP/EP), there is no compendial HPLC standard for this specific fluorinated intermediate. This guide provides a self-validating method development framework to establish retention time (RT) standards, comparing its chromatographic behavior against structural analogs to ensure precise identification and purity assessment.

Physicochemical Profile & Chromatographic Prediction

To establish a robust standard, one must understand where the analyte elutes relative to known markers. The 1,1-difluoroethyl group imparts unique "polar hydrophobicity"—it is lipophilic but possesses a strong dipole moment, often causing it to elute between trifluoromethyl and ethyl analogs on C18 phases.

Table 1: Comparative Physicochemical Markers

| Compound | Structure Fragment | LogP (Predicted) | Elution Order (C18) | Role in Standardization |

| Benzyl Alcohol | -H | 1.05 | 1 (Early) | System Suitability (Void Marker) |

| 4-(Trifluoromethyl)benzyl alcohol | -CF₃ | ~2.0 - 2.2 | 2 | Lower Bracket Reference |

| 4-(1,1-Difluoroethyl)benzyl alcohol | -CF₂CH₃ | ~2.2 - 2.4 | 3 (Target) | Primary Analyte |

| 4-Ethylbenzyl alcohol | -CH₂CH₃ | ~2.6 | 4 (Late) | Upper Bracket Reference |

Analyst Insight: The -CF₂- group decreases lipophilicity slightly compared to the -CH₂- group due to polarity, but the bulk of the methyl group (-CH₃) retains significant hydrophobic character. Expect the target to elute after the -CF₃ analog but before the non-fluorinated ethyl analog.

Experimental Protocol: The "Standard" Method

Since no monograph exists, the following protocol is designed as a "Universal Screen" for fluorinated benzyl alcohols. It uses a System Suitability Mixture (SSM) approach to validate retention times dynamically.

Method Parameters (RP-HPLC)

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection: UV @ 210 nm (primary) and 254 nm (secondary).

-

Note: Benzylic alcohols have weak absorbance; 210 nm is critical for sensitivity.

-

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5% | Equilibration |

| 1.00 | 5% | Injection Hold |

| 8.00 | 95% | Linear Gradient |

| 10.00 | 95% | Wash |

| 10.10 | 5% | Re-equilibration |

| 14.00 | 5% | End of Run |

Method Development Workflow (Visualization)

The following diagram outlines the decision logic for validating the retention time of the new standard against known proxies.

Caption: Workflow for establishing specificity of 4-(1,1-difluoroethyl)benzyl alcohol against fluorinated analogs.

Validation Criteria & Troubleshooting

To ensure the retention time is reliable, use Relative Retention Time (RRT) rather than absolute time, which varies between instruments.

Calculation of RRT